molecular formula C36H44N2O10 B12327001 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- CAS No. 1009119-82-7

1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-

Cat. No.: B12327001
CAS No.: 1009119-82-7
M. Wt: 664.7 g/mol
InChI Key: SONAICBCXXXQKU-NSOVKSMOSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is an organic compound with a complex structure. It is generally found as white to slightly yellow crystals or powder and is soluble in organic solvents like ethanol and acetone, but has low solubility in water . This compound is known for its unique biological activity and specific structural properties.

Preparation Methods

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves multiple steps and reactions. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the biphenyl and ester groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The ester groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structural features that include a pyrrolidine ring and biphenyl groups. It is generally found as white to slightly yellow crystals or powder and exhibits solubility in organic solvents like ethanol and acetone but has low solubility in water. Understanding its chemical properties is crucial for its application in various fields.

Chemistry

In the realm of chemistry, this compound serves as a building block for organic synthesis. Its functional groups enable it to participate in various chemical reactions including oxidation and substitution reactions. It is also utilized as a reagent in the development of more complex molecules.

Biology

Research indicates that this compound may exhibit biological activity , particularly in interactions with biomolecules. Studies have explored its potential as an inhibitor or modulator of biological pathways. For instance, derivatives of pyrrolidinedicarboxylic acid have been investigated for their roles in drug design due to their ability to mimic natural substrates.

Medicine

In medicine, the compound has been explored for its therapeutic properties . It has been identified as a potential precursor in drug development due to its structural characteristics that allow it to interact with biological targets effectively. Case studies have shown promising results for its use in developing treatments for various conditions.

Case Study: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that demonstrated significant activity against specific cancer cell lines. The structure-activity relationship analysis indicated that modifications to the biphenyl moiety could enhance biological efficacy.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance coatings and adhesives. Additionally, it has been integrated into formulations aimed at improving the performance of inks and dyes.

Table 2: Mechanisms of Action

Application AreaMechanism Description
ChemistryActs as a reagent facilitating chemical transformations
BiologyModulates enzyme activity or receptor interactions
MedicineServes as a precursor for biologically active compounds

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Applications
1,2-Pyrrolidinedicarboxylic acid derivativePyrrolidine ring with carboxylic groupsDrug development
4-Oxo-1,2-pyrrolidinedicarboxylic acidOxo group at position 4Inks and coatings
1-(1-Dimethylethyl)-pyrrolidine derivativeDimethyl substitutionCosmetic formulations

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- stands out due to its unique structural features and biological activity. Similar compounds include:

Biological Activity

The compound 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is a complex organic molecule that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through a synthesis of available research findings.

Chemical Structure and Properties

The compound is characterized by its unique biphenyl and pyrrolidine moieties which contribute to its potential biological activities. Its structure can be represented as follows:

  • Biphenyl Core : Provides stability and potential interactions with biological targets.
  • Pyrrolidine Dicarboxylic Acid : Known for its ability to form various derivatives that exhibit biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine dicarboxylic acids exhibit antimicrobial properties. For instance, 2-Pyrrolidone-5-carboxylic acid has shown effectiveness against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens, suggesting that similar compounds may possess comparable antimicrobial activities .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of certain pyrrolidine derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. For example, modifications in similar pyrrolidine structures have been associated with inhibitory effects on proteases and kinases . This makes the compound a candidate for further investigation in drug development targeting specific enzymes involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of pyrrolidine derivatives demonstrated that certain analogs exhibited significant inhibition against various bacterial strains. The results indicated that structural modifications could enhance their efficacy against resistant strains .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. cloacae15
Compound BP. fluorescens18
Compound CP. putida12

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant potential of pyrrolidine derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro.

CompoundDPPH Scavenging (%)
Compound A70
Compound B85
Compound C60

The biological activity of this compound may involve several mechanisms:

  • Interaction with Cellular Targets : The biphenyl group may facilitate interactions with cellular membranes or proteins.
  • Modulation of Signaling Pathways : Inhibition of specific kinases or proteases can lead to altered signaling pathways that affect cell proliferation and apoptosis.
  • Antioxidative Mechanisms : The presence of carboxylic acid groups may contribute to radical scavenging activity.

Properties

CAS No.

1009119-82-7

Molecular Formula

C36H44N2O10

Molecular Weight

664.7 g/mol

IUPAC Name

1-O-tert-butyl 2-O-[2-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxyacetyl]phenyl]phenyl]-2-oxoethyl] (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C36H44N2O10/c1-35(2,3)47-33(43)37-19-7-9-27(37)31(41)45-21-29(39)25-15-11-23(12-16-25)24-13-17-26(18-14-24)30(40)22-46-32(42)28-10-8-20-38(28)34(44)48-36(4,5)6/h11-18,27-28H,7-10,19-22H2,1-6H3/t27-,28-/m0/s1

InChI Key

SONAICBCXXXQKU-NSOVKSMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)C4CCCN4C(=O)OC(C)(C)C

Origin of Product

United States

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